molecular formula C18H16N2O B14306323 10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- CAS No. 125791-15-3

10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl-

Cat. No.: B14306323
CAS No.: 125791-15-3
M. Wt: 276.3 g/mol
InChI Key: NACPWLNTPJIVTL-UHFFFAOYSA-N
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Description

10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- is a synthetic organic compound belonging to the pyridocarbazole family. This compound is structurally related to ellipticine, a natural product known for its potent anti-cancer properties . The unique structure of 10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- involves multiple steps. One common synthetic route starts with the reaction of 2-acetyl-4-chloro-3-lithiopyridine ethylene glycol ketal with 3-formyl-5-methoxy-1-methyl-indole. The resulting alcohols are then reduced using triethylsilane and trifluoroacetic acid, followed by cyclodehydration to form the desired pyridocarbazole structure . Another method involves the condensation of substituted 2-amino carbazoles with ethoxymethylene-dioxane-dione, followed by thermal cyclization and chlorination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various amino-substituted derivatives .

Scientific Research Applications

10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- is similar to that of ellipticine. It exerts its effects primarily through intercalation with DNA and inhibition of topoisomerase II . These interactions disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other molecular targets, such as kinases and transcription factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- stands out due to its unique structural features and the specific synthetic routes used to produce it. Its methoxy and dimethyl substituents contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

125791-15-3

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

7-methoxy-5,11-dimethyl-10H-pyrido[2,3-b]carbazole

InChI

InChI=1S/C18H16N2O/c1-10-13-5-4-8-19-17(13)11(2)18-16(10)14-9-12(21-3)6-7-15(14)20-18/h4-9,20H,1-3H3

InChI Key

NACPWLNTPJIVTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=NC2=C(C3=C1C4=C(N3)C=CC(=C4)OC)C

Origin of Product

United States

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